molecular formula C14H16F3NO2 B8134596 Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate

Cat. No.: B8134596
M. Wt: 287.28 g/mol
InChI Key: UAOJMNSXAVTJME-UHFFFAOYSA-N
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Description

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate is a chemical building block of high interest in pharmaceutical research and development. This compound features a benzoate ester core substituted with a piperidine ring and a metabolically stable trifluoromethyl group, a combination commonly found in compounds targeting the central nervous system and various enzyme families . The piperidine moiety is a privileged structure in medicinal chemistry, frequently employed in the synthesis of ligands for protein receptors and enzymes . Research on closely related structural analogs indicates that such compounds can serve as key intermediates in the discovery of potent and selective enzyme inhibitors . For instance, molecules containing a piperidine subunit linked to a trifluoromethyl-phenyl group have been explored as potent, selective, and cell-active chemical tools for probing the biology of protein arginine methyltransferases (PRMTs), which are important targets in oncology and other disease areas . The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, fine-tuning its pharmacokinetic properties . This product is intended for research purposes as a valuable synthetic intermediate or scaffold for further chemical exploration. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-piperidin-4-yl-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)11-3-2-10(8-12(11)14(15,16)17)9-4-6-18-7-5-9/h2-3,8-9,18H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOJMNSXAVTJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CCNCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Carboxylic Acid Precursors

The methyl ester group is often introduced early via esterification of 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoic acid. A robust protocol employs potassium hydroxide in dimethyl sulfoxide (DMSO) with methyl iodide:

Procedure :

  • Dissolve KOH (1.5 equiv) in DMSO, stir 30 minutes.

  • Add 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoic acid (1 equiv) in DMSO.

  • Introduce methyl iodide (2 equiv), stir 2 hours at 25°C.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Yield : 100% (crude)

This method avoids transesterification and ensures high purity, though chromatographic purification may be required for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Limitations
Suzuki-Miyaura couplingHalogenation, coupling, deprotection80–90%>95%Requires inert atmosphere
Direct esterificationCarboxylic acid to methyl ester100%85–90%Requires chromatographic purification
Sequential functionalizationTrifluoromethylation, piperidine coupling70%90%Multi-step, lower overall yield

Optimization of Reaction Parameters

Solvent and Base Selection in Suzuki Coupling

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while bases like K₂CO₃ improve boronic ester activation. The use of toluene/EtOH mixtures minimizes side product formation during piperidine coupling.

Temperature Control in Esterification

Mild conditions (25°C) prevent trifluoromethyl group degradation, which is prone to thermal elimination. Elevated temperatures (>50°C) in DMSO may lead to byproducts via sulfoxide elimination.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes:

  • Cost-effective catalysts : PdCl₂(dppf) is recoverable via filtration, reducing metal contamination.

  • Solvent recycling : Toluene and DMSO are distilled and reused.

  • Safety protocols : Tert-butyl hypochlorite (used in acyl azide formation) requires strict temperature control .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: The corresponding alcohol of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate serves as an important precursor in the synthesis of various pharmaceuticals. Its applications include:

  • Anti-inflammatory Drugs : The compound has been utilized in the development of anti-inflammatory agents. For instance, derivatives of this compound have shown promising activity against inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .
  • Analgesics : It is also being explored for use in pain management therapies. Research indicates that compounds derived from this compound exhibit analgesic properties by modulating pain receptors .
  • Antimycobacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis. For example, modifications to the piperidine moiety have resulted in compounds with improved activity against tuberculosis, highlighting the potential for developing new antimycobacterial agents .

Biological Applications

The biological implications of this compound extend beyond medicinal uses:

  • Enzyme Inhibition Studies : This compound is employed in research focused on enzyme inhibition mechanisms. Its interactions with specific enzymes can provide insights into drug design and the development of inhibitors for therapeutic purposes .
  • Receptor Binding Studies : The compound's structural features allow it to bind effectively to various receptors, making it a useful tool in pharmacological research aimed at understanding receptor-ligand interactions .

Material Science

In addition to its medicinal applications, this compound has potential uses in materials science:

  • Synthesis of Polymers : The compound can act as a building block for synthesizing advanced polymers with specific properties. Its trifluoromethyl group can enhance the thermal stability and chemical resistance of polymeric materials .

Case Study 1: Development of Antitubercular Agents

A series of compounds derived from this compound were synthesized and tested for their antimycobacterial activity. These studies revealed that specific modifications to the piperidine ring significantly enhanced potency against Mycobacterium tuberculosis while maintaining low cytotoxicity in human cell lines .

Case Study 2: Exploration of Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of derivatives showed that certain modifications to the benzoate structure led to increased efficacy in reducing inflammation markers in vitro. These findings suggest a pathway for developing new anti-inflammatory drugs based on this compound .

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Discussion of Substituent Effects

  • Piperidine vs. Other Amines : Piperidine’s six-membered ring offers balanced basicity and flexibility compared to smaller heterocycles (e.g., imidazole in ), which may improve target selectivity.
  • Positional Isomerism : The ortho-CF₃ and para-piperidine arrangement in the target compound may create steric or electronic effects distinct from meta- or para-substituted analogs (e.g., highlights isomer-related identification challenges in drug analysis) .

Biological Activity

Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate is a compound of significant interest due to its unique structural features and promising biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C14H16F3NO2
Molecular Weight : 287.28 g/mol
IUPAC Name : this compound
Chemical Structure :

COC O C1 CC C C C1 C F F F \text{COC O C1 CC C C C1 C F F F }

The biological activity of this compound is largely attributed to the presence of the piperidine ring and the trifluoromethyl group . These functional groups enhance its binding affinity to various biological targets, including enzymes and receptors. The trifluoromethyl group has been shown to significantly increase the potency of compounds by improving their pharmacokinetic properties and receptor interactions .

Biological Activities

  • Enzyme Inhibition
    • The compound exhibits inhibitory effects on specific enzymes, which can be leveraged for therapeutic applications. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease treatment .
  • Anticancer Properties
    • Recent studies have indicated that derivatives of piperidine, including this compound, possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, outperforming some standard chemotherapeutic agents .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects, particularly in models mimicking neurodegenerative diseases. Its ability to inhibit cholinesterase enzymes suggests potential benefits in treating conditions like Alzheimer's disease .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, with an IC50 value lower than that of conventional drugs like bleomycin .

Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of this compound. It was found to inhibit both AChE and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer’s disease. The compound also demonstrated antioxidant properties, suggesting a multifaceted approach to neuroprotection .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC14H16F3NO2AChE inhibition, anticancer
Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoateC14H16F3NO2Antimicrobial, analgesic
UbrogepantC23H28F3N5O2Migraine treatment

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